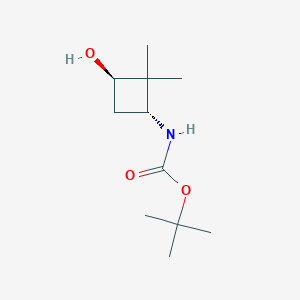

tert-Butyl ((1R,3R)-3-hydroxy-2,2-dimethylcyclobutyl)carbamate

CAS No.:

Cat. No.: VC15804434

Molecular Formula: C11H21NO3

Molecular Weight: 215.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H21NO3 |

|---|---|

| Molecular Weight | 215.29 g/mol |

| IUPAC Name | tert-butyl N-[(1R,3R)-3-hydroxy-2,2-dimethylcyclobutyl]carbamate |

| Standard InChI | InChI=1S/C11H21NO3/c1-10(2,3)15-9(14)12-7-6-8(13)11(7,4)5/h7-8,13H,6H2,1-5H3,(H,12,14)/t7-,8-/m1/s1 |

| Standard InChI Key | XSSLOTCOOFGGJW-HTQZYQBOSA-N |

| Isomeric SMILES | CC1([C@@H](C[C@H]1O)NC(=O)OC(C)(C)C)C |

| Canonical SMILES | CC1(C(CC1O)NC(=O)OC(C)(C)C)C |

Introduction

Structural and Stereochemical Features

Molecular Architecture

The compound features a cyclobutane ring substituted with:

-

A tert-butyl carbamate group at the nitrogen atom.

-

Hydroxyl (-OH) and geminal dimethyl (-C(CH₃)₂) groups at the 3- and 2-positions, respectively.

The (1R,3R) configuration confers rigidity and stereochemical specificity, making it valuable in asymmetric synthesis .

Table 1: Key Structural Properties

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis involves three key steps:

-

Cyclobutane Ring Formation:

-

Cyclization of precursor aldehydes or ketones under acidic conditions (e.g., H₂SO₄) yields the 2,2-dimethylcyclobutanol intermediate.

-

-

Carbamate Introduction:

-

Purification:

Table 2: Synthetic Conditions

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Cyclization | H₂SO₄, 60°C, 12h | 65% |

| Carbamation | tert-butyl isocyanate, Et₃N, CH₂Cl₂, 0°C | 82% |

| Purification | Silica gel (EtOAc/hexane 1:4) | 97% |

Industrial Methods

Flow Microreactor Systems enhance scalability:

Physicochemical Properties

Thermal and Solubility Data

-

Solubility:

Spectroscopic Characterization

-

¹H NMR (CDCl₃, 400 MHz): δ 1.28 (s, 9H, tert-butyl), 1.41 (s, 6H, CH₃), 3.65 (m, 1H, -CH-OH), 4.92 (br s, 1H, NH) .

-

¹³C NMR (CDCl₃, 100 MHz): δ 28.2 (tert-butyl), 79.5 (C-O), 156.1 (C=O) .

Applications in Pharmaceutical Chemistry

Chiral Building Block

The compound’s rigid cyclobutane core enables:

-

Peptidomimetics: Mimics peptide turn structures in protease inhibitors.

-

Kinase Inhibitors: Serves as a scaffold for ATP-binding site targeting .

Table 3: Comparative Analysis with Analogues

| Compound | Structural Difference | Application |

|---|---|---|

| (1S,3R)-isomer | Cis configuration | Lower metabolic stability |

| tert-Butyl (3-hydroxycyclopentyl)carbamate | Larger ring size | Reduced binding affinity |

Case Study: Anticoagulant Precursor

In Patent WO2019158550A1 , the compound is a key intermediate in synthesizing Edoxaban, a Factor Xa inhibitor. The trans-configuration optimizes binding to the target’s hydrophobic pocket.

Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume